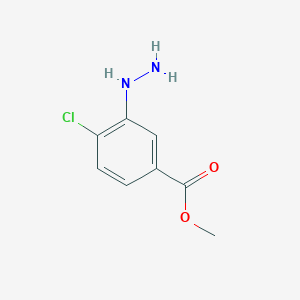
Methyl 4-chloro-3-hydrazinylbenzoate
Cat. No. B8806919
Key on ui cas rn:
89981-25-9
M. Wt: 200.62 g/mol
InChI Key: DSGSWTTVLFYPEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05411980
Procedure details


A solution of 11.9 g (63.9 mmole) of methyl 3-amino-4-chlorobenzoate (prepared as in Step A) was maintained at -5° to +5° C. and subjected to vigorous mechanical stirring as a solution of 4.41 g (63.9 mmole) of sodium nitrite in 19.3 mL of H2O was added slowly via a dropping funnel. Stirring was continued at this temperature for 1 hour, and the mixture was filtered while cold. The filtrate was immediately added to a rapidly stirred solution of 28.8 g (128 mmole) of stannous chloride dihydrate in 37.3 mL of concentrated HCl, which was also maintained at >0° C. Precipitation of a cream-colored solid began at once. After being stirred at 0° C. for 0.5 hour, the mixture was refrigerated overnight. The solid was collected on a filter and triturated with ether to give, after air-drying, approximately 22 g of cream-colored solid (mp 218°-220° C.), which was stored in the freezer. As needed, a portion of this hydrochloride salt was partitioned between 5% NaHCO3 (aqueous) and a mixture of CH2Cl2 and ethyl acetate to liberate the title compound as the free base, which was isolated by concentration of the organic phase to give a cream-colored solid, homogeneous by TLC (95:5 CH2Cl2 --MeOH); mass spectrum (EI) m/e 200 (M+). This material was used immediately in the next reaction.



[Compound]
Name
stannous chloride dihydrate
Quantity
28.8 g
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[Cl:12])[C:5]([O:7][CH3:8])=[O:6].[N:13]([O-])=O.[Na+].C(Cl)Cl.CO>O.Cl>[Cl:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[NH:1][NH2:13] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.9 g
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4.41 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
19.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
[Compound]
|
Name
|
stannous chloride dihydrate
|
|
Quantity
|
28.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
37.3 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added slowly via a dropping funnel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered while cold
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was also maintained at >0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Precipitation of a cream-colored solid
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After being stirred at 0° C. for 0.5 hour
|
|
Duration
|
0.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was refrigerated overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after air-drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a portion of this hydrochloride salt was partitioned between 5% NaHCO3 (aqueous)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of CH2Cl2 and ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which was isolated by concentration of the organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a cream-colored solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was used immediately in the next reaction
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C(=O)OC)C=C1)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
